molecular formula C15H24N2O5S B2613171 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid CAS No. 1213999-55-3

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid

Cat. No.: B2613171
CAS No.: 1213999-55-3
M. Wt: 344.43
InChI Key: WUSMJLFJHRKREE-UHFFFAOYSA-N
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Description

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is a complex organic compound that features a sulfonamide group, a hydroxypropyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid typically involves multiple steps. One common method involves the reaction of N,4-dimethylphenylsulfonamide with an appropriate hydroxypropylamine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the butanoic acid moiety can facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)butanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl and butanoic acid groups distinguishes it from other sulfonamide derivatives, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-hydroxy-3-[methyl-(4-methylphenyl)sulfonylamino]propyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-4-14(15(19)20)16-9-12(18)10-17(3)23(21,22)13-7-5-11(2)6-8-13/h5-8,12,14,16,18H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSMJLFJHRKREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCC(CN(C)S(=O)(=O)C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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